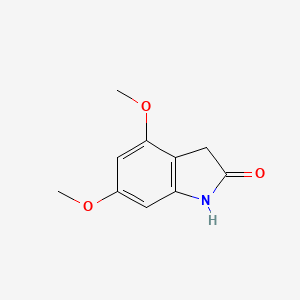

4,6-Dimethoxyindolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethoxy-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-13-6-3-8-7(5-10(12)11-8)9(4-6)14-2/h3-4H,5H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUOAHBKKSGOOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(=O)N2)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00473098 | |

| Record name | 4,6-Dimethoxy-2-oxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23659-88-3 | |

| Record name | 1,3-Dihydro-4,6-dimethoxy-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23659-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dimethoxy-2-oxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,6 Dimethoxyindolin 2 One and Its Derivatives

Classical and Contemporary Synthesis Routes for the Indolin-2-one Nucleus

The construction of the indolin-2-one scaffold can be achieved through a variety of classical and contemporary synthetic routes. These methods offer different levels of complexity and efficiency, catering to the synthesis of a wide range of substituted derivatives.

Multicomponent Reactions in Indolin-2-one Synthesis

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their ability to form complex molecules in a single step from three or more starting materials, thereby increasing efficiency and atom economy. Several MCRs have been developed for the synthesis of functionalized indolin-2-one derivatives. For instance, a one-pot condensation of an indole (B1671886), dimedone, and a 3-phenacylideneoxindole in the presence of p-toluenesulfonic acid as a catalyst can yield functionalized indolin-2-one structures. google.com Another example involves the reaction of indoline-2-one (oxindole) with aromatic aldehydes and Meldrum's acid, which under Yonemitsu conditions, can lead to the formation of functionalized spiro-oxindole derivatives. preprints.org The spiro-oxindole core is a recurring motif in various biologically interesting alkaloids. preprints.org

Electrophilic Substitution Strategies for Substituted Indolin-2-ones

Electrophilic aromatic substitution is a fundamental reaction for the functionalization of aromatic rings. In the context of indolin-2-one synthesis, this strategy is often employed to introduce substituents onto a pre-formed indole or indoline (B122111) ring system. The indole nucleus is highly reactive towards electrophiles, with substitution typically occurring at the C3 position. google.com However, the regioselectivity can be influenced by the substituents already present on the ring and the reaction conditions. For the synthesis of substituted indolin-2-ones, electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions can be utilized to introduce desired functional groups onto the aromatic portion of the molecule. The specific placement of these groups is crucial for the targeted synthesis of compounds like 4,6-dimethoxyindolin-2-one.

Cyclization Reactions in the Formation of Indolin-2-one Scaffolds

Intramolecular cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including the indolin-2-one scaffold. These reactions typically involve the formation of a new ring by creating a bond between two atoms within the same molecule. A common strategy for constructing the indolin-2-one core is the intramolecular cyclization of an N-substituted 2-haloanilide. For example, the treatment of N-(3-oxoalkyl)chloroacetamides with a base can induce an intramolecular Darzens reaction to yield cis-3,4-epoxypiperidin-2-ones. mdpi.comresearchgate.net Radical cyclizations of trichloroacetamides have also been employed to synthesize various lactams, including the indolin-2-one ring system. ub.edu Furthermore, visible-light-promoted intramolecular radical cyclization of N-allyl-N-2-haloanilines provides a mild and efficient route to functionalized indolines. mdpi.com

| Cyclization Strategy | Description | Key Features |

| Intramolecular Alkylation | Base-mediated cyclization of N-(haloacetyl)anilines. | A common and direct method for forming the five-membered lactam ring. |

| Radical Cyclization | Cyclization of radical intermediates generated from haloacetamides. | Allows for the formation of complex structures under mild conditions. |

| Photochemical Cyclization | Light-induced cyclization of suitable precursors. | Offers an alternative energy source for promoting the ring-closing reaction. |

Ketalization and Related Transformations at the C3 Position

The C3 position of the indolin-2-one ring is a ketone functionality, which can undergo various transformations to introduce further complexity into the molecule. Ketalization, the reaction of the C3-carbonyl group with an alcohol in the presence of an acid catalyst, can be used to protect this position or to introduce new functional groups. For instance, the reaction of isatin (B1672199) with methanol in the presence of an iodine catalyst can lead to the formation of 3,3-dimethoxy-2-oxindole. preprints.org This transformation highlights the reactivity of the C3-carbonyl and its potential for further derivatization.

Targeted Synthesis of this compound

The synthesis of this compound requires a strategy that allows for the specific placement of the two methoxy (B1213986) groups on the benzene (B151609) ring of the indolin-2-one core. A precursor-based approach, starting from a appropriately substituted aniline derivative, is a common and effective strategy.

Precursor-Based Synthetic Approaches to this compound

A plausible and efficient route to this compound involves a two-step sequence starting from 3,5-dimethoxyaniline (B133145). This approach leverages the directing effects of the methoxy groups in an intramolecular Friedel-Crafts type cyclization.

Step 1: Synthesis of 2-Chloro-N-(3,5-dimethoxyphenyl)acetamide

The first step is the N-acylation of 3,5-dimethoxyaniline with chloroacetyl chloride. This reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

| Reactant 1 | Reactant 2 | Product |

| 3,5-Dimethoxyaniline | Chloroacetyl Chloride | 2-Chloro-N-(3,5-dimethoxyphenyl)acetamide |

Step 2: Intramolecular Cyclization to this compound

The second step involves the intramolecular cyclization of the resulting 2-chloro-N-(3,5-dimethoxyphenyl)acetamide. This reaction is typically a Friedel-Crafts alkylation, where the aromatic ring attacks the carbon bearing the chlorine atom, leading to the formation of the five-membered lactam ring of the indolin-2-one core. This cyclization is promoted by a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The electron-donating nature of the two methoxy groups activates the aromatic ring towards electrophilic attack and directs the cyclization to the ortho positions, resulting in the desired 4,6-dimethoxy substitution pattern.

An alternative precursor-based approach involves the synthesis of 4,6-dimethoxyisatin, which can then be selectively reduced at the C3-carbonyl group to yield this compound. The synthesis of isatin derivatives can be achieved through various methods, including the Sandmeyer synthesis, which involves the reaction of an aniline derivative with chloral hydrate and hydroxylamine. nih.gov In the case of 4,6-dimethoxyisatin, the starting material would be 3,5-dimethoxyaniline.

| Precursor | Key Transformation | Product |

| 3,5-Dimethoxyaniline | Chloroacetylation followed by intramolecular Friedel-Crafts cyclization | This compound |

| 3,5-Dimethoxyaniline | Reaction with chloral hydrate and hydroxylamine (Sandmeyer isatin synthesis) | 4,6-Dimethoxyisatin |

| 4,6-Dimethoxyisatin | Selective reduction of the C3-carbonyl group | This compound |

Specific Reaction Conditions and Catalysis in this compound Synthesis

Direct and specific synthetic routes for this compound are not extensively detailed in the available literature. However, established methods for the synthesis of substituted indoles and oxindoles can be adapted for its preparation. One plausible approach is the modification of the Bischler indole synthesis. This method involves the reaction of a halogenated ketone with an appropriately substituted aniline. For the synthesis of this compound, this would likely involve the cyclization of an N-substituted 2-haloacetamide of 3,5-dimethoxyaniline.

Another relevant synthetic precursor is methyl 4,6-dimethoxyindole-2-carboxylate, which can be synthesized via the Hemetsberger reaction from 2,4-dimethoxybenzaldehyde and methyl azidoacetate. The subsequent conversion of this indole derivative to the desired indolin-2-one would require oxidation at the C2 and C3 positions, followed by reduction.

Catalysis for such cyclization reactions often involves the use of Lewis acids or transition metals. For instance, palladium-catalyzed intramolecular α-arylation of α-chloroacetanilides is a common method for synthesizing oxindoles organic-chemistry.org. In the context of this compound, a potential catalytic system could involve a palladium catalyst, such as Pd(OAc)₂, paired with a suitable phosphine ligand. The reaction conditions would typically involve a base to facilitate the final cyclization step.

| Reaction Step | Reagents and Conditions | Catalyst | Potential Yield |

| Bischler-type Cyclization | N-(2-chloroacetyl)-3,5-dimethoxyaniline, Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) | Lewis Acid or Palladium Catalyst | Moderate to Good |

| Hemetsberger followed by Oxidation/Reduction | 1. 2,4-dimethoxybenzaldehyde, Methyl azidoacetate 2. Oxidation (e.g., NBS, MCPBA) 3. Reduction (e.g., NaBH₄, H₂/Pd) | - | Moderate |

Derivatization Strategies for this compound Analogues

Synthesis of 3-Substituted this compound Derivatives

The functionalization of the C3 position of the indolin-2-one core is a common strategy for generating diverse analogues with a range of biological activities. A prevalent method for introducing substituents at this position is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of this compound with an aldehyde or ketone. The choice of the carbonyl compound allows for the introduction of a wide variety of aryl or alkylidene groups at the C3 position.

Another approach is the aldol (B89426) condensation, where this compound can react with various electrophiles in the presence of a base to form 3-hydroxy-3-substituted derivatives. These can then be further modified, for example, through dehydration to yield 3-alkylidene products.

For the synthesis of 3,3-disubstituted oxindoles, a polar-radical crossover approach using ketene-derived amide enolates has been reported for the general oxindole (B195798) scaffold and could be applicable to the 4,6-dimethoxy derivative nih.gov.

| Derivative Type | Synthetic Method | Key Reagents | Expected Product |

| 3-Alkylidene | Knoevenagel Condensation | Aldehyde/Ketone, Base (e.g., piperidine, pyrrolidine) | 3-(Substituted-methylidene)-4,6-dimethoxyindolin-2-one |

| 3-Hydroxy-3-substituted | Aldol Condensation | Electrophile (e.g., aldehyde, ketone), Base | 3-Hydroxy-3-(substituted)-4,6-dimethoxyindolin-2-one |

| 3,3-Disubstituted | Polar-Radical Crossover | Disubstituted ketene, N-alkyl/aryl aniline | 3,3-Disubstituted-4,6-dimethoxyindolin-2-one |

Modifications at the N1 Position of the Indolin-2-one Core

The nitrogen atom at the N1 position of the this compound core is a key site for derivatization, allowing for the introduction of various alkyl and aryl groups.

N-Alkylation: Standard N-alkylation methods can be employed, typically involving the deprotonation of the N-H bond with a suitable base, followed by reaction with an alkyl halide. Common bases used for this purpose include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

N-Arylation: The introduction of aryl groups at the N1 position can be achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a widely used method for this transformation, employing a palladium catalyst and a suitable ligand to couple the indolin-2-one with an aryl halide or triflate. Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides an alternative route, particularly for the coupling with aryl iodides or bromides nih.gov.

| Modification | Reaction Type | Catalyst/Reagents | Solvent |

| N-Alkylation | Nucleophilic Substitution | Base (NaH, K₂CO₃), Alkyl Halide | DMF, Acetonitrile |

| N-Arylation | Buchwald-Hartwig Amination | Palladium Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., BINAP), Base (e.g., Cs₂CO₃) | Toluene, Dioxane |

| N-Arylation | Ullmann Condensation | Copper Catalyst (e.g., CuI), Ligand (e.g., DMEDA), Base (e.g., K₂CO₃) | DMF, Pyridine |

Introduction of Heteroaryl Moieties and Other Functional Groups

The incorporation of heteroaryl moieties into the this compound scaffold can be accomplished through several synthetic strategies. If the heteroaryl group is to be attached at the C3 position, the Knoevenagel condensation with a heteroaromatic aldehyde is a straightforward approach.

For substitution on the benzene ring of the indolin-2-one core, electrophilic aromatic substitution reactions can be considered, although the directing effects of the existing methoxy and amide groups will influence the regioselectivity.

Cross-coupling reactions are versatile tools for introducing heteroaryl groups. For instance, if a halogenated derivative of this compound is prepared, Suzuki or Stille coupling reactions can be used to introduce a wide range of heteroaryl groups. These reactions are typically catalyzed by palladium complexes.

Green Chemistry Approaches in this compound Synthesis

While specific literature on green chemistry approaches for the synthesis of this compound is scarce, the principles of green chemistry can be applied to its synthesis. This includes the use of more environmentally benign solvents, such as water or ethanol, where possible. Catalyst choice is also crucial, with a preference for non-toxic, reusable, and highly efficient catalysts.

The use of microwave-assisted synthesis can also be considered a green approach, as it often leads to significantly reduced reaction times and improved yields, thereby saving energy. Furthermore, exploring biocatalytic methods, using enzymes to perform specific transformations, represents a promising avenue for the sustainable synthesis of this compound and its derivatives.

Chemical Reactivity and Transformation Mechanisms of 4,6 Dimethoxyindolin 2 One

Reaction Mechanisms and Intermediate Characterization

The reaction mechanisms involving 4,6-dimethoxyindolin-2-one and its derivatives often proceed through discrete, characterizable intermediates. For instance, in the synthesis of substituted bisindolines, a proposed mechanism involves a Friedel–Crafts type electrophilic attack on the electron-rich aryl ring. rsc.org This reaction is thought to proceed via a common carbocationic monocyclized intermediate. rsc.org

Aldol (B89426) addition reactions involving derivatives of this compound, such as 4,7-dichloroisatin, have been used to synthesize new compounds. These reactions proceed through the formation of an intermediate which can be subsequently deprotected. nih.gov

The Robinson annulation, a powerful ring-forming reaction, combines a Michael addition with an intramolecular aldol condensation. youtube.commasterorganicchemistry.com This sequence involves the formation of an enolate ion which then acts as a nucleophile. youtube.commasterorganicchemistry.com

Electrophilic and Nucleophilic Reactions of the Indolin-2-one System

The indolin-2-one core of this compound is susceptible to both electrophilic and nucleophilic attack, a characteristic influenced by the electron-donating methoxy (B1213986) groups.

Electrophilic Reactions: The electron-rich nature of the benzene (B151609) ring, enhanced by the two methoxy groups, makes the molecule prone to electrophilic substitution reactions. smolecule.commasterorganicchemistry.com These reactions typically require an acid catalyst to activate the electrophile, enabling the aromatic ring to attack it. masterorganicchemistry.com Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The presence of electron-withdrawing groups on the electrophile increases its reactivity. allen.in

Nucleophilic Reactions: The carbonyl carbon of the ketone group at the 2-position and the carbon of the lactam are electrophilic centers and thus targets for nucleophiles. libretexts.orglibretexts.org Nucleophilic substitution reactions can proceed through either an SN1 or SN2 mechanism. SN1 reactions involve a two-step mechanism with the formation of a carbocation intermediate. saskoer.ca In contrast, SN2 reactions are a one-step process where the nucleophile attacks as the leaving group departs. libretexts.org The steric hindrance around the electrophilic carbon plays a crucial role in determining the reaction pathway. libretexts.orglibretexts.org

The synthesis of certain derivatives involves condensation reactions, such as the reaction between a 5,6-dimethoxyindolin-2-one (B1594945) precursor and 4-hydroxybenzaldehyde. ontosight.ai

| Reaction Type | Reactant | Product | Key Features |

| Electrophilic Substitution | This compound & Electrophile (e.g., NO₂⁺) | Substituted this compound | Occurs on the electron-rich aromatic ring; often requires an acid catalyst. smolecule.commasterorganicchemistry.com |

| Nucleophilic Addition | This compound & Nucleophile (e.g., Grignard reagent) | Addition product at the C2-carbonyl | The carbonyl carbon is the primary site of attack. |

| Condensation | 5,6-dimethoxyindolin-2-one precursor & 4-hydroxybenzaldehyde | 3-(4-hydroxybenzylidene)-5,6-dimethoxyindolin-2-one | Forms a new carbon-carbon double bond. ontosight.ai |

Cycloaddition Reactions Involving Indolin-2-one Derivatives

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. libretexts.org These reactions involve the concerted combination of two π-electron systems to form a ring. libretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is a well-known example where a conjugated diene reacts with a dienophile to form a six-membered ring. libretexts.orgkharagpurcollege.ac.infiveable.me The stereochemistry of these reactions is highly specific. libretexts.org

Higher-order cycloadditions, such as [6+4] cycloadditions, can form larger ring systems but may face challenges with periselectivity, leading to multiple products. fiveable.meorganicreactions.org The use of metal mediation can improve the selectivity of these reactions. organicreactions.org Intramolecular cycloadditions are also possible, where the reacting partners are part of the same molecule, leading to the formation of fused ring systems. libretexts.org

While specific examples involving this compound are not prevalent in the provided search results, the general principles of cycloaddition reactions can be applied to its derivatives, particularly those with unsaturated side chains that can act as dienes or dienophiles.

| Cycloaddition Type | Reactants | Product | Key Features |

| [4+2] Diels-Alder | Diene + Dienophile | Six-membered ring | Concerted mechanism, stereospecific. libretexts.orgkharagpurcollege.ac.infiveable.me |

| [2+2] Cycloaddition | Two alkene units | Four-membered ring | Often requires photochemical induction. libretexts.org |

| [6+4] Cycloaddition | Triene + Diene | Ten-membered ring | Can be thermally allowed; may have selectivity issues. fiveable.meorganicreactions.org |

Tautomerism and its Influence on Reactivity

Tautomerism, the interconversion of constitutional isomers, can significantly influence the reactivity of a molecule by altering the location of a proton and a double bond. numberanalytics.comtgc.ac.inbyjus.com For this compound, the most relevant form of tautomerism is keto-enol tautomerism, involving the interconversion between the ketone form (indolin-2-one) and the enol form (2-hydroxyindole). libretexts.org

The keto form is generally more stable, but the enol form, though a minor component at equilibrium, can be highly reactive. numberanalytics.com The enol form is more nucleophilic than the keto form and can readily react with electrophiles. numberanalytics.com The equilibrium between the keto and enol forms can be catalyzed by either acid or base. libretexts.org

The presence of the enol tautomer is crucial for reactions occurring at the α-carbon (the carbon adjacent to the carbonyl group). libretexts.org For example, in aldol reactions, it is the enol or enolate form that acts as the nucleophile. numberanalytics.com

| Tautomer | Structure | Reactivity |

| Keto form (Indolin-2-one) | Contains a C=O group | Generally less reactive as a nucleophile. |

| Enol form (2-Hydroxyindole) | Contains a C=C-OH group | More nucleophilic; reacts with electrophiles at the α-carbon. numberanalytics.com |

Biotransformations and Metabolic Pathways

Biotransformation is the process by which a living organism chemically modifies a foreign compound (xenobiotic). wikipedia.org This process typically occurs in two phases. Phase I reactions introduce or expose polar functional groups, such as hydroxyl groups, through oxidation, reduction, or hydrolysis. wikipedia.org These reactions are often catalyzed by cytochrome P450 enzymes. wikipedia.org

Phase II reactions involve the conjugation of the modified compound with endogenous polar molecules, such as glucuronic acid, sulfate (B86663), or amino acids, to increase water solubility and facilitate excretion. wikipedia.orgdrughunter.com

While specific metabolic pathways for this compound are not detailed in the provided search results, general principles of drug metabolism can be inferred. The methoxy groups could be susceptible to O-demethylation (a Phase I reaction). The aromatic ring could undergo hydroxylation, also a Phase I reaction. nih.gov The resulting hydroxylated metabolites could then be conjugated with glucuronic acid or sulfate in Phase II reactions. drughunter.comnih.gov The lactam ring could potentially undergo hydrolysis.

Studies on similar compounds, like fentanyl, in zebrafish models have shown that the liver is a primary site of metabolism, with metabolites also being found in the brain. nih.gov The metabolic profile can differ between organs, with some metabolites being unique to a specific tissue. nih.gov Microbial biotransformation can also be used to produce mammalian metabolites of drugs. hyphadiscovery.com

| Phase | Reaction Type | Potential Metabolites of this compound |

| Phase I | Oxidation (Hydroxylation, O-demethylation) | Hydroxylated and/or demethylated derivatives. nih.gov |

| Phase I | Hydrolysis | Ring-opened product from lactam cleavage. |

| Phase II | Conjugation (Glucuronidation, Sulfation) | Glucuronide or sulfate conjugates of Phase I metabolites. drughunter.comnih.gov |

Medicinal Chemistry and Pharmacological Investigations of 4,6 Dimethoxyindolin 2 One Derivatives

Broad Spectrum Pharmacological Activities of Indolin-2-one Scaffolds

The indolin-2-one nucleus is a versatile template for the development of pharmacologically active molecules. chemrj.org Derivatives have been investigated for a multitude of therapeutic applications, driven by the scaffold's ability to interact with various biological targets. chemrj.org The introduction of methoxy (B1213986) groups at the 4 and 6 positions of the indolin-2-one ring modifies the electronic and steric properties of the molecule, influencing its bioactivity.

The indolin-2-one scaffold is a prominent feature in many anticancer agents, particularly those that function as kinase inhibitors. The precursor, 4,6-dimethoxyindoline-2,3-dione, serves as a key starting material for the synthesis of more complex heterocyclic systems with potential antitumor properties. chemrj.orgresearchgate.net

Research has explored the creation of molecular hybrids incorporating the indolin-2-one scaffold with other pharmacologically active moieties like 1,3,4-thiadiazole (B1197879) and aziridine. acs.org While these studies may use various substituted indolin-2-ones, the underlying principle involves targeting key cancer-related proteins. For instance, derivatives of 5,6-dimethoxyindolin-2-one (B1594945) have been synthesized and evaluated for their antiproliferative effects against a panel of human cancer cell lines. acs.org Some of these compounds demonstrated broad-spectrum activity. acs.org Specifically, certain derivatives have shown potent activity against breast and colon cancer cell lines. acs.org

Further studies on related dimethoxy-indolinone structures have identified potent antiproliferative activity. For example, derivatives of 4,7-dimethoxyindolin-2-one were synthesized and found to inhibit the growth of Ewing's sarcoma cell lines, with some compounds exhibiting GI50 values in the sub-micromolar range. nih.gov The substitution pattern on the phenyl ring attached to the indolinone core was found to be critical, with electron-donating groups generally enhancing potency. nih.gov

| Compound Class | Specific Derivative Example | Cancer Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|---|

| 1,3,4-Thiadiazole-Indolin-2-one Hybrid | Compound IVc | Breast Cancer Panel | 1.47 µM | acs.org |

| 1,3,4-Thiadiazole-Indolin-2-one Hybrid | Compound VIc | Colon Cancer Panel | 1.40 µM | acs.org |

| 4,7-Dimethoxyindolin-2-one Derivative | Compound 9u (-N(CH3)2 sub) | TC32 (Ewing's Sarcoma) | 0.26 µM | vulcanchem.com |

| 4,7-Dimethoxyindolin-2-one Derivative | Compound 9a (-H sub) | TC32 (Ewing's Sarcoma) | 1.2 µM | vulcanchem.com |

Oxidative stress and inflammation are implicated in the pathogenesis of numerous diseases. The indolin-2-one scaffold has been explored for its potential to mitigate these processes. chemrj.orgontosight.ai The related compound, 4,6-dimethoxy-1H-indole-2,3-dione, has been noted for its antioxidant properties. chembk.com

Antioxidants function by neutralizing reactive oxygen species (ROS), which can damage cells, proteins, and DNA. researchgate.net The antioxidant capacity of chemical compounds can be evaluated through various in vitro assays. For instance, chalcone (B49325) derivatives, which share some structural similarities with open-chain precursors of flavonoids, have been synthesized and tested for their antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, with some dimethoxy-substituted compounds showing significant radical scavenging ability. gsconlinepress.com While direct studies on the anti-inflammatory properties of 4,6-dimethoxyindolin-2-one are limited, the known antioxidant potential of the scaffold suggests a plausible role in modulating inflammatory pathways, as oxidative stress is a key trigger for inflammation.

Isatin (B1672199) and its derivatives are known to possess a wide range of antimicrobial activities, including antibacterial and antifungal effects. chemrj.org This broad activity has prompted the synthesis of numerous derivatives to find compounds with enhanced potency and selectivity. The incorporation of heterocyclic moieties like 1,2,4-triazole (B32235) into various molecular backbones is a common strategy to develop new antifungal agents. mdpi.commdpi.com

While specific studies focusing on the antimicrobial or antimalarial activity of this compound derivatives are not extensively reported in the reviewed literature, the general biological profile of the isatin scaffold suggests this as a potential area for future investigation. chemrj.org The development of resistance to existing antimicrobial and antimalarial drugs necessitates the exploration of novel chemical scaffolds, and the functionalized indolin-2-one core represents a promising starting point.

Neurodegenerative disorders like Alzheimer's and Parkinson's disease are characterized by the progressive loss of neurons in the central nervous system. nih.gov Therapeutic strategies often involve targeting enzymes and pathways implicated in the disease process. The indolin-2-one scaffold has been investigated for its potential in developing neuroprotective agents. preprints.org

One key approach in the management of Alzheimer's disease is the inhibition of cholinesterases, which is discussed in the following section. nih.gov Furthermore, therapies aimed at inhibiting histone deacetylase (HDAC) have gained attention for their potential in treating neurodegenerative conditions like Parkinson's disease. archivesofmedicalscience.com The ability of small molecules to modulate these targets makes the indolin-2-one scaffold an attractive candidate for the design of new agents for neurodegenerative disease intervention.

The structural features of this compound derivatives make them suitable candidates for interacting with the active or allosteric sites of various enzymes.

α-Glucosidase Inhibition: α-Glucosidase inhibitors are oral anti-diabetic agents that work by delaying the digestion and absorption of carbohydrates from the small intestine. hopkinsdiabetesinfo.orgwikipedia.orgdiabetes.org.uk They competitively inhibit enzymes responsible for breaking down complex carbohydrates into absorbable monosaccharides, thereby reducing post-meal blood glucose spikes. wikipedia.orgdrugbank.com Acarbose is a well-known drug in this class. diabetes.org.ukdrugbank.com While the indolin-2-one scaffold is a versatile pharmacophore, specific reports on the α-glucosidase inhibitory activity of this compound derivatives were not prominent in the surveyed literature.

Cholinesterase Inhibition: Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. nih.gov They work by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain by inhibiting its breakdown by the enzyme acetylcholinesterase (AChE). nih.gov Several drugs, including Donepezil and Rivastigmine, belong to this class. nih.govbrown.edu The 3,3-dialkoxy-2-oxindole skeleton, a structure related to indolin-2-one, has been identified as possessing cholinesterase inhibitory activity. preprints.org This suggests that the broader indolin-2-one class, including 4,6-dimethoxy substituted derivatives, could be a valuable starting point for designing novel cholinesterase inhibitors.

Histone Deacetylase (HDAC) Inhibition: HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylases, enzymes that play a critical role in gene expression regulation by modifying chromatin structure. archivesofmedicalscience.comscbt.com Inhibition of HDACs can lead to hyperacetylation of histones, affecting transcription and inducing cell cycle arrest or apoptosis, making them a target for cancer therapy. sigmaaldrich.com The 3,3-dialkoxy-2-oxindole framework has been associated with HDAC inhibitory activity. preprints.org Furthermore, the synthesis of indoline-2,3-dione derivatives as potential HDAC inhibitors has been reported, indicating the relevance of this scaffold for targeting this class of enzymes. molaid.com

Identification and Validation of Molecular Targets

A critical aspect of medicinal chemistry is the identification and validation of the specific molecular targets through which a compound exerts its biological effects. For indolin-2-one derivatives, a range of targets has been identified, primarily in the context of oncology.

Receptor Tyrosine Kinases (RTKs): Many FDA-approved RTK inhibitors are based on the indolin-2-one scaffold. A key target for indolin-2-one based hybrids is the stem cell factor receptor, c-KIT. acs.org Computational docking studies have been used to predict the binding of indolin-2-one derivatives to the c-KIT kinase domain, guiding the synthesis of compounds with potential inhibitory activity. acs.org

Transcription Factors: In Ewing's sarcoma, the fusion protein EWS-FLI1 acts as an oncogenic transcription factor. Small molecules based on a 4,7-dimethoxyindolin-2-one scaffold have been shown to disrupt the critical interaction between EWS-FLI1 and RNA helicase A, preventing transcriptional activation and inhibiting cancer cell growth. nih.govvulcanchem.com

Topoisomerases: Topoisomerase I (TOP1) is another validated target for cancer therapy. Novel 4-alkoxy-2-arylquinolines, designed based on the structural features of known TOP1 inhibitors, have been synthesized and shown to possess potent anticancer activity by stabilizing TOP1-DNA cleavage complexes. nih.gov While not directly indolin-2-ones, this highlights how heterocyclic scaffolds can be designed to target DNA-modifying enzymes.

Enzymes: As detailed previously, enzymes such as cholinesterases and histone deacetylases are key targets for indolin-2-one derivatives in the context of neurodegenerative diseases and cancer, respectively. preprints.orgarchivesofmedicalscience.com The inhibition is typically reversible, involving non-covalent interactions with the enzyme's active or allosteric sites. sigmaaldrich.com

| Target Class | Specific Target | Therapeutic Area | Reference |

|---|---|---|---|

| Receptor Tyrosine Kinase | c-KIT | Cancer | acs.org |

| Transcription Factor | EWS-FLI1 | Ewing's Sarcoma (Cancer) | nih.govvulcanchem.com |

| Enzyme | Topoisomerase I (TOP1) | Cancer | nih.gov |

| Enzyme | Cholinesterase | Neurodegenerative Disease | preprints.org |

| Enzyme | Histone Deacetylase (HDAC) | Cancer, Neurodegenerative Disease | preprints.orgarchivesofmedicalscience.com |

Modulation of Protein-Protein Interactions (e.g., EWS-FLI1)

The EWS-FLI1 fusion oncoprotein is a critical driver in the development of Ewing's sarcoma. acs.orgnih.gov It functions as an aberrant transcription factor, and its disruption presents a key therapeutic strategy. acs.orgoncotarget.commdpi.com Small molecules have been developed to interfere with the activity of EWS-FLI1. oncotarget.com

Derivatives of 4,7-dimethoxyindoline-2,3-dione (B3055396) have been shown to selectively disrupt the interaction between EWS-FLI1 and RNA helicase A, which is crucial for its transcriptional activity in Ewing's sarcoma cells. vulcanchem.com The planar structure of these compounds is thought to facilitate their intercalation into DNA-protein complexes. vulcanchem.com

Mitochondrial Pathway Modulation (e.g., Cytochrome bc1)

The cytochrome bc1 complex (Complex III) is a vital component of the mitochondrial respiratory electron transport chain. wikipedia.orgresearchgate.net It facilitates the transfer of electrons from ubiquinol (B23937) to cytochrome c. researchgate.net The Q-cycle reaction mechanism of the bc1 complex involves distinct quinone reduction (Qi) and quinol oxidation (Qo) sites. rcsb.org The gradual oxygenation of the atmosphere is believed to have been a significant factor in the evolution and diversification of cytochrome bc complexes. nih.gov The mitochondrial cytochrome bc1 complex is also implicated in the intrinsic pathway of apoptosis. nih.gov While direct modulation of the cytochrome bc1 complex by this compound derivatives is not explicitly detailed, the broader context of mitochondrial pathway modulation is a key area of cancer research.

Tubulin Polymerization Inhibition

Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division. nih.gov Inhibition of tubulin polymerization is a well-established anticancer strategy. medchemexpress.comsigmaaldrich.comcytoskeleton.comresearchgate.net Certain indolin-2-one derivatives have been identified as potent inhibitors of tubulin polymerization. For example, a cell-permeable analog derived from SU5416, which shares the indolin-2-one core, acts as an effective anti-microtubule agent with an IC50 of 4.5 µM in inhibiting the polymerization of purified tubulin. sigmaaldrich.com Some hydroxy-substituted indolo[2,1-alpha]isoquinolines, which are structurally related, have been shown to bind to the colchicine-binding site of tubulin and inhibit its polymerization. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

SAR and QSAR studies are fundamental in medicinal chemistry for optimizing the biological activity of lead compounds. nih.govchalcogen.ronih.govnih.gov These studies systematically investigate how chemical structure influences pharmacological effects.

Impact of Substituent Effects on Biological Activity

The nature and position of substituents on the indolin-2-one scaffold and associated phenyl rings profoundly influence the biological activity of these derivatives. vulcanchem.comnih.govwho.intresearchgate.netmdpi.com

Electron-donating vs. Electron-withdrawing Groups: In the context of EWS-FLI1 inhibition, electron-donating groups at the para-position of the phenyl ring significantly enhance inhibitory activity. nih.gov For instance, the inhibitory potency was found to correlate with the electron-donating strength of the substituent, with dimethylamine (B145610) > methylamine (B109427) > methoxy. nih.gov Conversely, electron-withdrawing groups at the same position lead to a loss of activity. nih.gov Similarly, for other biological targets, electron-donating groups like methoxy can enhance pharmacokinetic profiles. vulcanchem.com In some cases, electron-donating groups are reported to increase target affinity, while electron-withdrawing groups may decrease potency by disrupting hydrogen bonding. vulcanchem.com

Steric and Hydrophobic Effects: The size and bulkiness of substituents also play a critical role. For some derivatives, increased steric bulk in certain positions can lead to improved inhibitory activity. nih.gov However, excessively bulky groups can also result in a complete loss of activity. nih.govwho.int For example, in a series of chalcone derivatives, bulky hydrophobic groups were found to be detrimental to antioxidant activity. who.int

The table below summarizes the impact of various substituents on the growth inhibition of TC32 cells by indolin-2-one derivatives targeting EWS-FLI1.

| Compound | Substituent (R) | GI₅₀ (TC32 cells, µM) |

| 9u | -N(CH₃)₂ | 0.26 ± 0.1 |

| 9t | -NHCH₃ | 0.34 |

| 2 | -OCH₃ | 0.92 |

| 9a | -H | 1.2 ± 0.3 |

| 9j | -CF₃ | 3.8 ± 0.5 |

| 9s | -NH₂ | > 10 |

| 9p | -isopropyl | > 10 |

| 9q | -phenyl | > 10 |

| Data sourced from multiple studies. nih.gov |

Positional Isomerism and Pharmacological Profile Modulation

The position of substituents on the aromatic rings of indolin-2-one derivatives has a dramatic effect on their pharmacological profiles.

Phenyl Ring Substitutions: For the inhibition of EWS-FLI1, the para-position on the phenyl ring is the most favorable for substitution. nih.gov Substitutions at the ortho- and meta-positions, such as 2-methoxy, 3-methoxy, and 2,3-dimethoxy, were found to decrease inhibitory activity. nih.gov The 3,5-dimethoxy derivative also showed a significant loss of activity. nih.gov While a 2,4-dimethoxy substitution retained some activity, the 2,3,4-trimethoxy derivative was less potent. nih.gov

Indoline (B122111) Ring Substitutions: Modifications on the indoline ring itself also modulate activity. For instance, replacing the 4,7-dichloro substituents with a 4,6-dimethoxy group on the indoline ring was explored, with the dimethoxy compound retaining similar potency in inhibiting TC32 cell growth. nih.gov

The following table illustrates the effect of the position of the methoxy group on the phenyl ring on the growth inhibition of TC32 cells.

| Compound | Methoxy Position | GI₅₀ (TC32 cells, µM) |

| 2 | 4-methoxy | 0.92 |

| 9a | 2-methoxy | > 10 |

| 9b | 3-methoxy | > 10 |

| 9c | 2,4-dimethoxy | 2.6 |

| 9d | 3,5-dimethoxy | ~9 |

| 9e | 2,3-dimethoxy | > 10 |

| 9f | 2,3,4-trimethoxy | ~3 |

| Data sourced from a study on EWS-FLI1 inhibitors. nih.gov |

Stereochemical Considerations in Activity Profiles

The stereochemistry of indolin-2-one derivatives can play a crucial role in their biological activity. For certain analogues, the spatial arrangement of substituents dictates the potency and efficacy of the compound. For instance, in a study of 4,7-dichloroindolin-2-one (B3349800) derivatives, which share a core structure, it was discovered that the S-(−) enantiomer was significantly more potent in vitro than the racemic mixture. nih.gov The S-(−) enantiomer exhibited a half-maximal growth inhibitory concentration (GI₅₀) of 0.28 μM, which was four times more potent than the racemic compound, while the R-(+) enantiomer was found to be almost inactive. nih.gov This highlights the importance of a specific stereochemical configuration for optimal interaction with the biological target. While direct studies on the stereochemistry of this compound are not as prevalent, the principles observed in structurally similar compounds suggest that the orientation of substituents is a critical factor for activity.

Mechanism of Action Elucidation at the Molecular and Cellular Level

Derivatives of the indolin-2-one scaffold have been investigated for their mechanisms of action, revealing a range of cellular effects. For example, derivatives of the closely related 4,7-dimethoxyindoline-2,3-dione are known to function by selectively disrupting the interaction between the EWS-FLI1 oncoprotein and RNA helicase A. vulcanchem.com This interference prevents transcriptional activation in Ewing's sarcoma cells. vulcanchem.com

At the cellular level, treatment with these compounds has been shown to induce apoptosis. In TC32 cells, a derivative of 4,7-dimethoxyindoline-2,3-dione led to a four-fold increase in caspase-3/7 activation and cleavage of PARP within six hours. vulcanchem.com Furthermore, a 70% reduction in the mitochondrial membrane potential was observed after 24 hours, indicating the involvement of the intrinsic apoptotic pathway. vulcanchem.com

Other indolin-2-one derivatives have been designed to act as dual-target inhibitors. One such derivative, 19d , which incorporates a 4,6-dimethoxy-substituted ring system, was developed to co-target Poly(ADP-ribose) polymerase-1 (PARP1) and bromodomain-containing protein 4 (BRD4). nih.govresearchgate.net This compound was shown to modulate the expression of both PARP1 and BRD4, leading to the induction of apoptosis and cell cycle arrest at the G1 phase in breast cancer cells. nih.govresearchgate.net

Preclinical Efficacy Studies

The National Cancer Institute's (NCI) 60-cell line screen is a standard tool for evaluating the in vitro anticancer activity of novel compounds. nih.govcancer.govrevvity.com Various indolin-2-one derivatives have been subjected to this panel, demonstrating a broad spectrum of activity against different cancer cell lines. acs.org

For instance, a series of novel 1,3,4-thiadiazole-linked indolin-2-one hybrids were tested against the NCI-60 panel. acs.org Among these, compounds IVc and VIc were selected for further five-dose studies. Compound IVc showed potent activity against a panel of breast cancer cell lines with a half-maximal inhibitory concentration (IC₅₀) of 1.47 μM, while compound VIc was most effective against colon cancer cell lines with an IC₅₀ of 1.40 μM. acs.org Another derivative, CHBC , which features a 4,6-dimethoxyindoline (B11910633) core, exhibited dose-dependent cytotoxicity on glioblastoma (GBM) cells with an IC₅₀ of 85 μM. acs.org

Table 1: In Vitro Cytotoxicity of Selected Indolin-2-one Derivatives

| Compound | Cancer Type | Cell Line(s) | IC₅₀ (μM) | Source |

| IVc | Breast Cancer | Panel Average | 1.47 | acs.org |

| VIc | Colon Cancer | Panel Average | 1.40 | acs.org |

| CHBC | Glioblastoma | GBM Cells | 85 | acs.org |

Selectivity is a key aspect of preclinical evaluation, aiming to identify compounds that preferentially affect cancer cells over normal cells or specific molecular targets. Structure-activity relationship (SAR) studies of indolin-2-one derivatives have provided insights into their selectivity. For example, in a series of compounds evaluated against Ewing's sarcoma (TC32) and pancreatic cancer (PANC1) cell lines, the nature of the substituent on the phenyl ring significantly influenced both potency and selectivity. vulcanchem.com

A derivative with a dimethylamine substituent (9u ) showed high potency in TC32 cells (GI₅₀ = 0.26 μM) and excellent selectivity (>38.5-fold) over PANC1 cells. In contrast, a trifluoromethyl-substituted derivative (9j ) was less potent (GI₅₀ = 3.8 μM) and showed poor selectivity (1.2-fold). vulcanchem.com This suggests that electron-donating groups enhance both activity and selectivity for the target in Ewing's sarcoma cells. vulcanchem.com Another study noted that while the 4-fluoromethyl derivative (9j ) showed some inhibitory activity in TC32 cells, it also inhibited PANC1 cell growth, suggesting potential off-target toxicity. nih.gov

Table 2: Selectivity of Indolin-2-one Derivatives

| Compound | Substituent (R) | GI₅₀ (TC32 cells, μM) | Selectivity (TC32/PANC1) | Source |

| 9u | -N(CH₃)₂ | 0.26 ± 0.1 | >38.5 | vulcanchem.com |

| 9a | -H | 1.2 ± 0.3 | 12.1 | vulcanchem.com |

| 9j | -CF₃ | 3.8 ± 0.5 | 1.2 | vulcanchem.com |

The antitumor effects of indolin-2-one derivatives have been evaluated in vivo using xenograft models. A dual-target inhibitor, compound 19d , which is derived from a 4,6-dimethoxy-substituted precursor, was tested in MDA-MB-468 and MCF-7 breast cancer xenograft models. nih.govresearchgate.net The compound demonstrated antitumor activity in these wild-type BRCA1/2 models without causing apparent toxicity or loss of body weight in the mice. researchgate.net Immunohistochemical analysis of the tumor tissues from mice treated with 40 mg/kg of 19d confirmed the modulation of its targets, PARP1 and BRD4. researchgate.net

In a different study, a chalcone derivative with a dimethoxy substitution pattern, DMC , was evaluated in a solid human tumor xenograft model using the human liver cancer SMMC-7721 cell line. nih.gov The results showed a significant reduction in average tumor weight in the group treated with 150 mg/kg of DMC (0.59 g) compared to the control group (1.42 g). nih.gov

Computational Chemistry and in Silico Approaches in the Study of 4,6 Dimethoxyindolin 2 One

Molecular Docking and Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. jscimedcentral.com This method is crucial in structure-based drug design for elucidating the non-covalent interactions that govern ligand-protein binding, such as hydrogen bonding, ionic interactions, and van der Waals forces. jscimedcentral.comijnrd.org The process involves preparing the 3D structures of both the protein target and the ligand, followed by an algorithm that explores various binding poses and scores them based on their predicted binding affinity. ijnrd.orgmdpi.com

In the context of 4,6-Dimethoxyindolin-2-one, molecular docking studies would be employed to predict its binding mode and affinity to various biological targets. For instance, if this compound is being investigated as a kinase inhibitor, docking simulations would be performed against the ATP-binding site of the target kinase. The results would reveal key amino acid residues involved in the interaction and provide a rational basis for optimizing the compound's structure to enhance its potency and selectivity. The scoring functions used in docking programs, which can be force-field-based, empirical, or knowledge-based, help in ranking different poses and potential lead compounds. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle, offering insights into conformational changes and the stability of ligand-protein interactions. plos.orgwustl.edu These simulations are particularly useful for understanding the flexibility of both the ligand and the protein, which is often not fully captured by the more rigid approach of molecular docking. unirioja.es

For this compound, MD simulations can be used to:

Analyze conformational flexibility: Determine the accessible conformations of the molecule in different environments, such as in aqueous solution or within a protein binding site.

Study binding stability: Once a binding pose is predicted by molecular docking, MD simulations can assess the stability of the ligand-protein complex over a period of nanoseconds or longer. nih.gov This can reveal whether the ligand remains securely bound or if it dissociates from the target.

Elucidate binding mechanisms: MD simulations can shed light on the atomistic details of how this compound interacts with its target, including the role of water molecules and the dynamic nature of hydrogen bonds and other interactions. plos.org

The general workflow of an MD simulation involves system preparation, energy minimization, heating, equilibration, and finally, the production run from which data is collected and analyzed. lehigh.edugithub.io

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Analysis

The pharmacokinetic properties of a drug candidate, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for its success as a therapeutic agent. eijppr.com In silico ADME prediction tools have become an integral part of the early drug discovery process, allowing for the assessment of a compound's drug-like properties before significant resources are invested in its synthesis and experimental testing. eijppr.comjonuns.com

Various computational models are used to predict key ADME parameters for compounds like this compound. These predictions are based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. eijppr.com

Table 1: Predicted Physicochemical and ADME Properties for a Hypothetical Compound

| Property | Predicted Value | Importance |

| Molecular Weight ( g/mol ) | < 500 | Drug-likeness (Lipinski's Rule) |

| LogP | < 5 | Lipophilicity and permeability |

| H-bond Donors | < 5 | Drug-likeness (Lipinski's Rule) |

| H-bond Acceptors | < 10 | Drug-likeness (Lipinski's Rule) |

| Topological Polar Surface Area (Ų) | < 140 | Membrane permeability |

| Human Intestinal Absorption | High | Oral bioavailability |

| Blood-Brain Barrier Penetration | Low/High | CNS effects |

| CYP450 Substrate/Inhibitor | Yes/No | Drug metabolism and interactions |

Note: The values in this table are illustrative and would be calculated using specific software for this compound.

Online servers and software like SwissADME and pkCSM are commonly used to generate these predictions. nih.govphcogj.combohrium.com For example, the probability of intestinal absorption can be estimated, and potential liabilities such as inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism, can be flagged. bohrium.com

Machine Learning Algorithms in Activity Prediction and Lead Optimization

Machine learning (ML) has emerged as a powerful tool in drug discovery, capable of learning from large datasets to predict the biological activity of new molecules. chemrxiv.orgnih.gov These methods can identify complex structure-activity relationships (SAR) that may not be apparent from traditional analysis. nih.gov

In the context of this compound, ML models can be trained on datasets of known active and inactive compounds with similar structural features. These models, which can range from classical methods like Random Forest (RF) and Support Vector Machines (SVM) to more complex deep neural networks, can then predict the potential activity of this compound and its analogs. chemrxiv.org This predictive capability is invaluable for:

Virtual screening: Rapidly screening large virtual libraries of compounds to identify those with the highest probability of being active.

Lead optimization: Guiding the chemical modification of this compound to improve its activity and other desired properties. ML models can suggest which structural changes are most likely to lead to a more potent compound. nih.gov

The performance of ML models is often evaluated using metrics like the root mean squared error (RMSE) for regression tasks (predicting potency) or accuracy and other classification metrics for virtual screening. chemrxiv.org

Supramolecular Inclusion Complex Formation Studies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. ijsrst.com An important application in this field is the formation of inclusion complexes, where a "guest" molecule is encapsulated within the cavity of a "host" molecule. ijsrst.com Cyclodextrins (CDs) are common host molecules used in the pharmaceutical sciences to improve the solubility, stability, and bioavailability of guest drug molecules. ijsrst.comaua.gr

Computational methods can be used to study the formation of a supramolecular inclusion complex between this compound (the guest) and a host like β-cyclodextrin. rsc.orgmdpi.com These studies can:

Predict the most stable geometry: Determine how the guest molecule or a part of it fits inside the host's cavity.

Calculate the binding energy: Estimate the thermodynamic stability of the inclusion complex.

Analyze the driving forces: Understand the nature of the non-covalent interactions (e.g., hydrophobic interactions, van der Waals forces) that stabilize the complex. mdpi.com

Molecular docking and MD simulations are the primary computational tools employed for these investigations, providing insights into the structure and dynamics of the host-guest complex at an atomic level. mdpi.com

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of 4,6-dimethoxyindolin-2-one. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in this compound. The chemical shifts of the protons are influenced by their local electronic environment.

In a typical ¹H NMR spectrum of this compound, the following signals are observed:

A singlet for the methylene (B1212753) protons (CH₂) of the indolinone ring.

Two distinct singlets for the methoxy (B1213986) group protons (OCH₃) at positions 4 and 6.

Two doublets for the aromatic protons on the benzene (B151609) ring.

A broad singlet for the amine proton (NH) of the indolinone ring.

The integration of these signals confirms the number of protons corresponding to each peak, for instance, a 2H signal for the CH₂ group and 3H signals for each of the OCH₃ groups.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.40 | s | 2H | CH₂ |

| ~3.75 | s | 3H | 6-OCH₃ |

| ~3.85 | s | 3H | 4-OCH₃ |

| ~6.10 | d | 1H | Ar-H |

| ~6.25 | d | 1H | Ar-H |

| ~8.50 | br s | 1H | NH |

Note: 's' denotes singlet, 'd' denotes doublet, and 'br s' denotes broad singlet. The exact chemical shifts can vary depending on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of this compound. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum.

The expected signals in the ¹³C NMR spectrum include:

A signal for the methylene carbon (CH₂) of the indolinone ring.

Two signals for the methoxy group carbons (OCH₃).

Signals for the aromatic carbons, with quaternary carbons appearing at different chemical shifts than the protonated carbons.

A signal for the carbonyl carbon (C=O) of the lactam ring, typically found in the downfield region.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~36.0 | CH₂ |

| ~55.5 | 6-OCH₃ |

| ~55.8 | 4-OCH₃ |

| ~90.0 | Aromatic CH |

| ~95.0 | Aromatic CH |

| ~110.0 | Aromatic Quaternary C |

| ~145.0 | Aromatic Quaternary C |

| ~150.0 | Aromatic Quaternary C |

| ~160.0 | Aromatic Quaternary C |

| ~175.0 | C=O |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Single Quantum Coherence), are instrumental in confirming the structural assignments made from 1D NMR data.

¹H-¹H COSY: This experiment shows correlations between coupled protons. For this compound, it would confirm the coupling between the aromatic protons.

¹H-¹³C HSQC: This experiment correlates protons with the carbons to which they are directly attached. It would definitively link the proton signals of the CH₂, OCH₃, and aromatic CH groups to their corresponding carbon signals.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. It is particularly useful for assigning quaternary carbons by observing their correlations with nearby protons. For example, the protons of the methoxy groups would show correlations to the aromatic carbons they are attached to.

Infrared (IR) Spectroscopy for Functional Group Identificationmasterorganicchemistry.com

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. masterorganicchemistry.com The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of different types of bonds. masterorganicchemistry.com

Key characteristic absorption bands in the IR spectrum of this compound include:

N-H Stretch: A peak in the region of 3200-3400 cm⁻¹, corresponding to the stretching vibration of the amine group in the lactam ring.

C-H Stretch: Absorptions below 3000 cm⁻¹ are characteristic of C-H stretching in the methylene and methoxy groups. masterorganicchemistry.com Aromatic C-H stretching may appear just above 3000 cm⁻¹. masterorganicchemistry.com

C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹ is indicative of the carbonyl group (C=O) of the five-membered lactam ring. masterorganicchemistry.com

C-O Stretch: Strong absorptions in the region of 1050-1250 cm⁻¹ are due to the C-O stretching of the methoxy groups.

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3200-3400 | Medium | N-H Stretch |

| < 3000 | Medium-Strong | Aliphatic C-H Stretch |

| 1700-1720 | Strong, Sharp | C=O Stretch (Lactam) |

| 1450-1600 | Medium | Aromatic C=C Stretch |

| 1050-1250 | Strong | C-O Stretch (Methoxy) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitative Analysismt.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and can be used for quantitative analysis. mt.com The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. libretexts.org Molecules with conjugated systems, like this compound, exhibit characteristic absorption bands in the UV region. libretexts.org

The UV-Vis spectrum of this compound is expected to show absorption maxima (λ_max) corresponding to π → π* transitions within the aromatic ring and the conjugated lactam system. The presence of the methoxy groups, which are auxochromes, can cause a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity.

Spectrophotometric methods are employed for the quantitative analysis of this compound. analytik-jena.de By measuring the absorbance of a solution at a specific wavelength (usually λ_max), the concentration of the compound can be determined using the Beer-Lambert law. upi.edu

A calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations. analytik-jena.de Plotting absorbance versus concentration should yield a linear relationship, from which the concentration of an unknown sample can be determined. analytik-jena.de This method is valuable for quality control and various analytical applications. eg.net

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3,3-Diphenyl-4,6-dimethoxyindolin-2-one |

| Benzil (B1666583) |

Influence of Solvent and pH on UV-Vis Spectra

The ultraviolet-visible (UV-Vis) absorption spectrum of a compound is influenced by various factors, including the polarity of the solvent and the pH of the solution. slideshare.netrsc.org These environmental conditions can alter the electronic transitions within the molecule, leading to shifts in the absorption maxima (λmax) and changes in the molar absorptivity. slideshare.netmdpi.com

Changes in solvent polarity can affect the energy levels of the ground and excited states of a molecule differently. slideshare.net For instance, polar solvents might stabilize the excited state more than the ground state, leading to a red shift (bathochromic shift) in the absorption spectrum. Conversely, non-polar solvents might cause a blue shift (hypsochromic shift). ijcce.ac.ir The presence of hydrogen bonding between the solvent and the solute can also significantly impact the UV-Vis spectrum. ijcce.ac.ir

The pH of the solution is another critical factor, particularly for compounds with ionizable functional groups. slideshare.netmdpi.com For this compound, the acidity or alkalinity of the medium can affect the protonation state of the molecule, which in turn can alter its electronic structure and, consequently, its UV-Vis absorption characteristics. mdpi.com Changes in pH can lead to shifts in λmax and variations in absorbance intensity. slideshare.netmdpi.com For example, a study on the influence of environmental factors on UV-Vis spectra showed that varying pH levels can induce both red and blue shifts in the peaks and valleys of the spectra, along with changes in absorbance. mdpi.com

It is also noteworthy that temperature can have a less pronounced, yet observable, effect on UV-Vis spectra. Lowering the temperature can lead to sharper and more defined absorption bands. slideshare.net The concentration of the analyte can also play a role; at high concentrations, molecular interactions can cause band broadening. slideshare.net

Chemometric Applications in UV-Vis Data Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. mdpi.comugm.ac.id In the context of UV-Vis spectroscopy, chemometric techniques are powerful tools for analyzing complex spectral data, especially when dealing with mixtures or when the analyte's spectrum overlaps with that of other components. ugm.ac.idcabidigitallibrary.org

Principal Component Analysis (PCA) is a widely used exploratory technique in chemometrics. mdpi.comcabidigitallibrary.org PCA can reduce the dimensionality of large datasets, such as those obtained from UV-Vis measurements across a range of wavelengths, and reveal relationships between samples and variables. mdpi.com This can be particularly useful for classifying samples based on their spectral fingerprints. cabidigitallibrary.org

For quantitative analysis, especially in the presence of interfering substances, methods like Partial Least Squares (PLS) regression are employed. mdpi.com PLS is a calibration method that can build reliable regression models even with complex matrices where spectral overlap is a significant issue. mdpi.comugm.ac.id Another approach is Multivariate Curve Resolution-Alternating Least-Squares (MCR-ALS), which is effective in analyzing second-order liquid chromatographic data with UV-Vis detection, particularly when elution times change between samples. researchgate.net

Chemometric analysis has been successfully applied to UV-Vis data for the characterization of various substances, including the determination of nanowire diameter and yield from the UV-Vis spectra of silver nanowires. nih.gov Such applications demonstrate the potential of chemometrics to enhance the quantitative and qualitative information obtainable from the UV-Vis spectrum of this compound, potentially allowing for its analysis in complex mixtures without the need for complete separation. ugm.ac.idnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. savemyexams.com High-resolution mass spectrometry (HRMS) offers exceptional accuracy, allowing for the determination of the exact molecular mass of a compound, typically to four or six decimal places. measurlabs.combioanalysis-zone.com This high precision is invaluable for confirming the elemental composition of a molecule. measurlabs.comresearchgate.net

For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, which can be compared to the theoretical exact mass to confirm its chemical formula. measurlabs.combioanalysis-zone.com The ionization process in the mass spectrometer, often electron ionization (EI), not only generates the molecular ion (M+) but also causes it to break apart into smaller, charged fragments. uni-saarland.de The resulting mass spectrum is a unique pattern of these fragment ions, which serves as a molecular fingerprint. savemyexams.com

The fragmentation pattern provides crucial information about the compound's structure. libretexts.orgmsu.edu The fragmentation of the molecular ion of this compound would likely involve characteristic losses of functional groups. For instance, the loss of a methyl group (–CH3) or a methoxy group (–OCH3) from the dimethoxy-substituted aromatic ring, or cleavage of the lactam ring in the indolinone core, would produce specific fragment ions. The analysis of these fragments helps to piece together the molecular structure. libretexts.org Tandem mass spectrometry (MS/MS) can further enhance structural elucidation by selecting a specific precursor ion and fragmenting it to observe the resulting product ions. lcms.cz

X-ray Diffraction for Solid-State Structure Determination

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline compound. wikipedia.orguhu-ciqso.es The process involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. nih.govwikipedia.org The resulting diffraction pattern of spots, with their specific positions and intensities, is used to calculate a three-dimensional electron density map of the molecule. nih.gov From this map, the positions of the individual atoms can be determined, revealing the exact molecular structure. nih.govrigaku.com

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous confirmation of its chemical structure. The data obtained would include the crystal system, space group, and unit cell parameters. While specific crystallographic data for this compound is not detailed in the provided search results, a study on the related compound 1-acetyl-5,6-dimethoxyindoline (B172405) provides an example of the type of data that can be obtained. nih.gov

Table 1: Example Crystal Data for a Related Indoline (B122111) Compound (1-Acetyl-5,6-dimethoxyindoline)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.25 |

| Crystal System | Orthorhombic |

| Space Group | Not specified |

| a (Å) | 18.541 (4) |

| b (Å) | 6.9572 (15) |

| c (Å) | 8.5582 (17) |

| V (ų) | 1103.9 (4) |

| Z | 4 |

Data from a study on 1-acetyl-5,6-dimethoxyindoline. nih.gov

Dihedral Angles and Molecular Geometry

A key output of single-crystal X-ray crystallography is the precise determination of the molecule's three-dimensional geometry, including bond lengths, bond angles, and dihedral (torsion) angles. uhu-ciqso.es Dihedral angles describe the rotation around a chemical bond and are crucial for defining the conformation of the molecule.

In the case of this compound, the dihedral angles would define the orientation of the methoxy groups relative to the benzene ring and the planarity of the bicyclic indolinone system. For instance, in a study of 1-(2,6-dichlorophenyl)indolin-2-one, the dihedral angle between the indole (B1671886) ring system and the phenyl ring was found to be 72.17 (3)°. researchgate.net This kind of information is vital for understanding intermolecular interactions, such as π-π stacking, which can play a role in the stability of the crystal structure. nih.gov The analysis of these geometric parameters provides a detailed picture of the molecule's shape in the solid state.

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| 1-Acetyl-5,6-dimethoxyindoline |

Emerging Applications of 4,6 Dimethoxyindolin 2 One in Material Science

Exploration of Optical and Electronic Properties in Novel Materials

The investigation into the optical and electronic characteristics of 4,6-Dimethoxyindolin-2-one and its derivatives is a burgeoning field of scientific inquiry. A key area of interest is the intrinsic fluorescence of the indolin-2-one structure. The electron-donating nature of the methoxy (B1213986) substituents is anticipated to enhance fluorescence quantum yields and influence the emission wavelengths, which are critical parameters for optical materials. mdpi.com

Research in this domain often focuses on synthesizing derivatives by introducing various functional groups to the this compound backbone. These chemical modifications are a standard strategy to fine-tune the photophysical properties of the resulting compounds. For example, attaching electron-withdrawing or additional electron-donating moieties can cause significant shifts in absorption and emission spectra, a principle widely used in the design of organic chromophores. nih.govrsc.org

To illustrate the potential research in this area, one could envision a study on 3-substituted derivatives of this compound to systematically map their photophysical properties. The findings could be tabulated to show how different substitutions affect key optical parameters.

Interactive Data Table: Hypothetical Photophysical Properties of 3-Substituted-4,6-Dimethoxyindolin-2-one Derivatives

This table is for illustrative purposes to represent potential research data.

| Substituent at C3 | Solvent Polarity | Max Absorption (λ_abs, nm) | Max Emission (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) |

| -H (unsubstituted) | Low | 385 | 460 | 0.30 |

| -H (unsubstituted) | High | 395 | 480 | 0.45 |

| -CN (electron-withdrawing) | Low | 400 | 490 | 0.20 |

| -CN (electron-withdrawing) | High | 420 | 530 | 0.35 |

| -N(CH₃)₂ (electron-donating) | Low | 390 | 470 | 0.55 |

| -N(CH₃)₂ (electron-donating) | High | 405 | 495 | 0.70 |

From an electronic perspective, the π-conjugated system of the this compound ring is a promising feature for applications in organic electronics. sigmaaldrich.com Incorporating this molecule into larger conjugated polymers or as a component in small-molecule semiconductors could pave the way for new materials for organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors. rsc.orgchemrxiv.org The electron-rich nature of the dimethoxy-substituted benzene (B151609) ring is particularly advantageous for developing p-type organic semiconductor materials.

Potential for Developing New Functional Materials

The structural versatility of the this compound scaffold is a gateway to a diverse range of new functional materials. mdpi.com

One significant application lies in the creation of fluorescent sensors. The sensitivity of the fluorescence emission of indolin-2-one derivatives to their micro-environment can be leveraged to design sensors for detecting various analytes like metal ions or changes in pH. nih.govmdpi.comrsc.org For instance, a derivative functionalized with an ion-specific binding site (an ionophore) could signal the presence of a target metal ion through a measurable change in its fluorescence. mdpi.commdpi.com

Furthermore, this compound holds potential in the development of advanced polymers. The this compound unit can be integrated either into the main chain of a polymer or as a pendant group. This could result in polymers with unique optical characteristics, such as a high refractive index or photoresponsive behaviors, where properties like solubility or conformation change upon light exposure.

The full potential for creating novel functional materials from this compound is a vast and largely unexplored landscape. Future progress will depend on dedicated research into the synthesis of new derivatives and a thorough investigation of their structure-property relationships to unlock these advanced applications.

Future Directions and Research Perspectives

Design of Next-Generation 4,6-Dimethoxyindolin-2-one Based Therapeutics

The development of next-generation therapeutics based on the this compound scaffold will heavily rely on rational drug design informed by detailed structure-activity relationship (SAR) studies. The goal is to optimize potency, selectivity, and pharmacokinetic properties while minimizing off-target effects.

SAR studies on related indolinone derivatives have provided a foundational understanding for future design strategies. For instance, research has shown that substitutions on associated phenyl rings profoundly influence anticancer potency. vulcanchem.com It has been observed that electron-donating groups, such as a dimethylamine (B145610) group at the para-position, can enhance target affinity and potency, while electron-withdrawing groups tend to reduce it. vulcanchem.comacs.org Similarly, the position of substituents is critical; studies on related scaffolds indicate that para-substitutions on an aromatic ring contribute significantly to potency, whereas ortho and meta substitutions can decrease inhibitory activity. nih.gov The size of the substituent group is also a key factor, with findings suggesting that larger groups may be unfavorable for inhibitory activity in some cases. acs.org